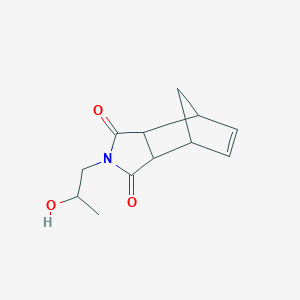
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is a complex organic compound with a unique structure that includes a hydroxypropyl group and a tetrahydro-methanoisoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the methanoisoindole core, followed by the introduction of the hydroxypropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol or amine.
科学研究应用
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: This compound is similar in that it also contains a hydroxypropyl group and is used to enhance the solubility of hydrophobic compounds.
2-Hydroxypropyl methacrylate: Another related compound, often used in the synthesis of polymers and nanogels.
Uniqueness
What sets 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione apart is its unique structure, which combines the properties of both the hydroxypropyl group and the methanoisoindole core. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
生物活性
2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS No. 81758-27-2) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological properties. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15NO3
- Molecular Weight : 221.25 g/mol
- Density : 1.311 g/cm³
- Boiling Point : 421.4°C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential applications in treating different conditions. Key areas of interest include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, suggesting potential use in inflammatory disorders.
- Cytotoxicity against Cancer Cells : Preliminary studies show that it may possess cytotoxic effects on certain cancer cell lines.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage and promote cell survival.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK involved in inflammation and cancer progression.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Study 1: Antioxidant and Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in vitro and exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines .
Study 2: Cytotoxicity Against Cancer Cell Lines
Research conducted at a university laboratory found that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for HT-29 cells .
Study 3: Mechanistic Insights
A mechanistic study using Western blot analysis indicated that the compound activates caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to inhibit the phosphorylation of ERK1/2 and JNK pathways .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
81758-27-2 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC 名称 |
4-(2-hydroxypropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H15NO3/c1-6(14)5-13-11(15)9-7-2-3-8(4-7)10(9)12(13)16/h2-3,6-10,14H,4-5H2,1H3 |
InChI 键 |
RIJZYWXQEGNBBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C(=O)C2C3CC(C2C1=O)C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















